Clorhidrato de L-arginina

Descripción general

Descripción

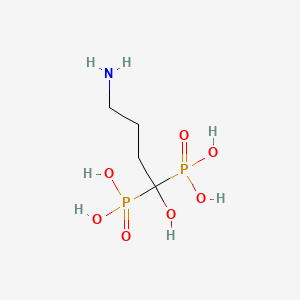

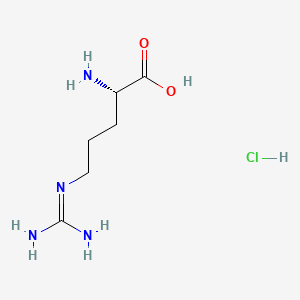

Arginine Hydrochloride is a salt of arginine, which is a semi-essential amino acid . Arginine is the amino acid with the formula (H2N)(HN)CN(H)(CH2)3CH(NH2)CO2H . The molecule features a guanidino group appended to a standard amino acid framework . At physiological pH, the carboxylic acid is deprotonated (-CO2-) and both the amino and guanidino groups are protonated, resulting in a cation .

Synthesis Analysis

Arginine and its salts are highly effective in enhancing protein refolding and solubilization, suppressing protein–protein interaction and aggregation, and reducing the viscosity of high concentration protein formulations . It is recommended to add Arginine along with glutamate as a counterion to high concentration protein formulations on top of sugars or polyols to counterbalance the negative effects of Arginine Hydrochloride .

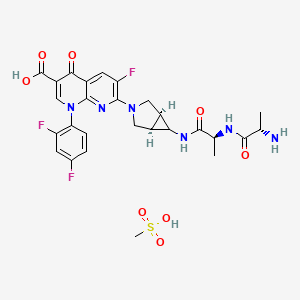

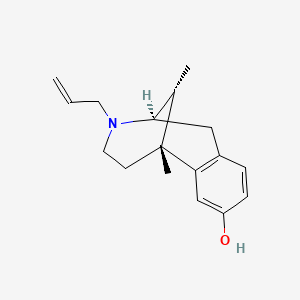

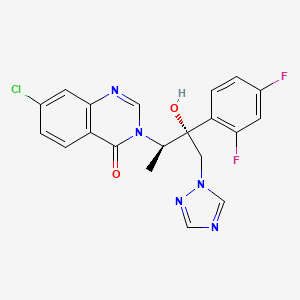

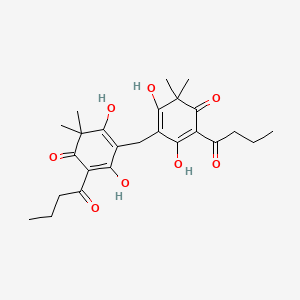

Molecular Structure Analysis

Arginine has a unique chemical structure that includes an amino acid main chain, a guanidinium group, and a counter ion . The chemical formula of Arginine Hydrochloride is C6H14N4O2.HCl .

Chemical Reactions Analysis

Arginine is a known chaotrope, able to prevent misfolding and aggregation of proteins . The study demonstrated that Arginine Hydrochloride significantly reduced the light-induced aggregation of the four IgG1 mAbs under the International Conference on Harmonization (ICH) light condition .

Physical and Chemical Properties Analysis

Arginine Hydrochloride is a white, odorless solid . It has a molecular weight of 210.66 . The melting point is between 218-220°C . The pH value is 5.7 .

Aplicaciones Científicas De Investigación

Clorhidrato de L-arginina: Aplicaciones de investigación científica

Salud cardiovascular: El this compound se ha estudiado por su posible papel en el tratamiento de enfermedades cardiovasculares como la hipertensión y la aterosclerosis. Puede ayudar a dilatar los vasos sanguíneos, mejorar el flujo sanguíneo y reducir el riesgo de eventos cardiovasculares al aumentar la producción de óxido nítrico .

Suplemento nutricional: La investigación sugiere que la L-arginina puede tener efectos beneficiosos para la salud humana, actuando como un suplemento nutricional. Sin embargo, también se observa que una mayor cantidad de L-arginina en la dieta podría empeorar las condiciones existentes o ser un factor de riesgo potencial para desarrollar algunas enfermedades .

Adaptación a la hipoxia: La suplementación con L-arginina ha mostrado un efecto favorable dependiendo de los procesos de fosforilación oxidativa mitocondrial y los índices bioquímicos en individuos con diferentes capacidades de adaptación a la hipoxia .

Monitoreo de la producción fermentativa: Las cantidades de this compound se pueden determinar y monitorear durante su producción fermentativa mediante cepas de Escherichia coli genéticamente modificadas cultivadas en diversos medios de crecimiento, mostrando su aplicación en procesos de producción biotecnológica .

Mecanismo De Acción

Target of Action

L-Arginine hydrochloride primarily targets the pituitary gland and the hypothalamus . It stimulates the pituitary release of growth hormone and prolactin . In patients with urea cycle disorders, the formation of arginine is prohibited; therefore, exogenous administration of arginine is required .

Mode of Action

L-Arginine is converted in the body into a chemical called nitric oxide . Nitric oxide causes blood vessels to open wider for improved blood flow . L-Arginine also stimulates the release of growth hormone, insulin, and other substances in the body . It can be made in a lab and used in supplements .

Biochemical Pathways

L-Arginine is involved in several metabolic pathways. It is a precursor for nitric oxide synthesis, which plays a crucial role in vascular health . It also increases the expression of key proteins and enzymes (e.g., AMPK and PGC-1α) responsible for mitochondrial biogenesis in brown adipose tissue and substrate oxidation in insulin-sensitive tissues (e.g., skeletal muscle, liver, and white adipose tissue) .

Pharmacokinetics

L-Arginine is well absorbed when taken orally . It is extensively metabolized in the liver and intestines . The peak serum concentration occurs about 2 hours after oral administration and 22 to 30 minutes after intravenous administration . The elimination half-life is approximately 42 ± 2 minutes following a 30 g IV dose . It exhibits nonlinear, dose-dependent elimination .

Result of Action

L-Arginine has beneficial effects in diabetes and numerous studies advocate its administration to attenuate glucose intolerance in diabetic patients . It also plays a vital role in the treatment of cardiovascular disease due to it being antiatherogenic, anti-ischemic, antiplatelet, and antithrombotic .

Action Environment

Under physiological conditions, Nitric Oxide Synthase (NOS), the enzyme responsible for converting L-Arginine to nitric oxide, is saturated with its L-Arginine substrate . The benefits of l-arginine outweigh its risks when it is used appropriately .

Safety and Hazards

Direcciones Futuras

Arginine and its salts have been used in research and 20 approved protein injectables . The use of Arginine as a viscosity reducer and protein stabilizer in high concentration formulations will be the inevitable future trend of the biopharmaceutical industry for subcutaneous administration . Arginine-rich peptide-based inhibitors of amyloid-beta and tau aggregation are being researched, as well as further modulatory roles which could reduce proteopathic cytotoxicity, in the context of therapeutic development for Alzheimer’s Disease .

Propiedades

IUPAC Name |

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N4O2.ClH/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWTQSFXGGICVPE-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CN=C(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N)CN=C(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26982-20-7 | |

| Record name | Poly(L-arginine) hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26982-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20883650 | |

| Record name | L-(+)-Arginine monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15595-35-4, 1119-34-2 | |

| Record name | Arginine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15595-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Arginine, monohydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1119-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arginine Hydrochloride [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001119342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-(+)-Arginine monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-arginine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.052 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARGININE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7LTH1E20Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

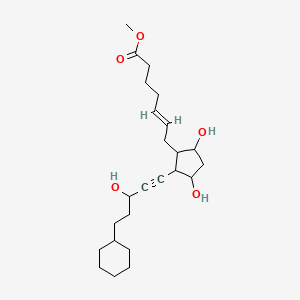

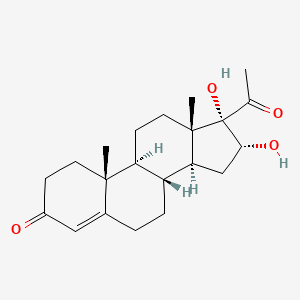

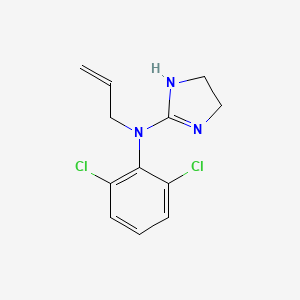

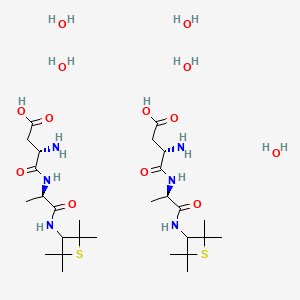

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.